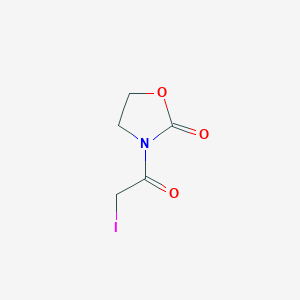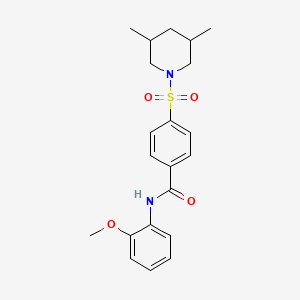
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as "Compound X" and has been found to have various applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Fahim and Shalaby (2019) explored the synthesis of various benzene sulfonamide derivatives, including compounds structurally related to 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxyphenyl)benzamide. These compounds demonstrated significant in vitro antitumor activity against HepG2 and MCF-7 cell lines, showcasing their potential in cancer research (Fahim & Shalaby, 2019).
Inhibition of Carbonic Anhydrase
Ulus et al. (2013) synthesized novel acridine sulfonamide compounds, including derivatives similar to the chemical . These compounds were investigated as inhibitors of carbonic anhydrase, particularly hCA I, II, and VII isoforms. They showed high affinity and inhibition for these isoforms, which is crucial in understanding the drug's potential therapeutic applications (Ulus et al., 2013).
Antimicrobial Activity
Ghorab et al. (2017) researched sulfonamide derivatives, focusing on their antimicrobial properties. The compounds synthesized showed promising activity against various Gram-positive and Gram-negative bacteria, as well as fungal species. This study highlights the potential of sulfonamide derivatives, including this compound, in antimicrobial applications (Ghorab et al., 2017).
Antioxidant Activities
Fatima et al. (2013) synthesized a series of benzene sulfonamide derivatives, including structures similar to the chemical . These compounds exhibited notable antioxidant activities, specifically against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. This suggests potential applications in combating oxidative stress-related disorders (Fatima et al., 2013).
Propriétés
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-15-12-16(2)14-23(13-15)28(25,26)18-10-8-17(9-11-18)21(24)22-19-6-4-5-7-20(19)27-3/h4-11,15-16H,12-14H2,1-3H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULZHZMKTMNTLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

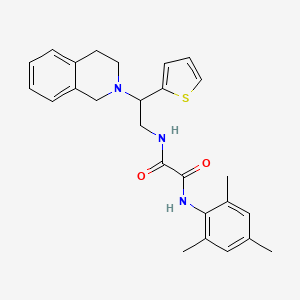

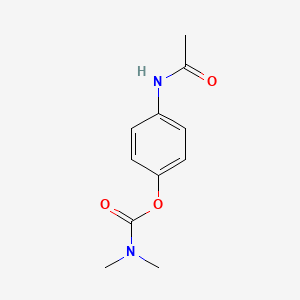


![Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2405453.png)
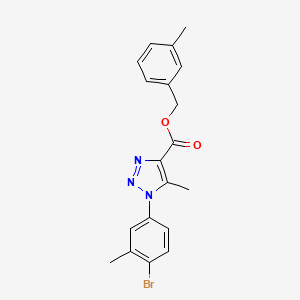
![7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2405457.png)
![N-(2-methoxyphenyl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B2405459.png)
![4-(2-Methoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2405460.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2405462.png)


